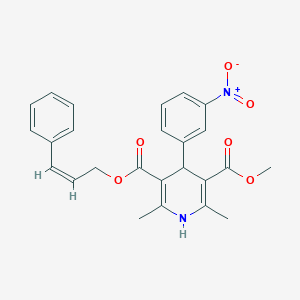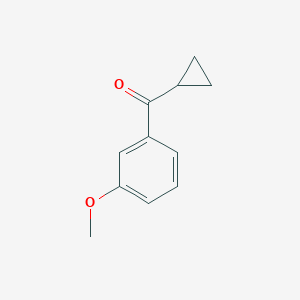
Hydrazinecarboxylic acid, 2-(2-hydroxy-1-methylethyl)-2-methyl-, 1,1-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarboxylic acid, 2-(2-hydroxy-1-methylethyl)-2-methyl-, 1,1- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry.
Mecanismo De Acción
The exact mechanism of action of hydrazinecarboxylic acid, 2-(2-hydroxy-1-methylethyl)-2-methyl-, 1,1- is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways in cells. It has been shown to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase, as well as increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Efectos Bioquímicos Y Fisiológicos
Hydrazinecarboxylic acid, 2-(2-hydroxy-1-methylethyl)-2-methyl-, 1,1- has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the proliferation of cancer cells, reduce the production of pro-inflammatory cytokines, and increase the expression of antioxidant enzymes. In vivo studies have shown that it can reduce oxidative stress, inflammation, and tissue damage in animal models of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using hydrazinecarboxylic acid, 2-(2-hydroxy-1-methylethyl)-2-methyl-, 1,1- in lab experiments is its relatively low toxicity and high solubility in water. This makes it easy to handle and administer in vitro and in vivo studies. However, one of the limitations is its instability in acidic and basic conditions, which can affect its biological activity and limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of hydrazinecarboxylic acid, 2-(2-hydroxy-1-methylethyl)-2-methyl-, 1,1-. One area of research is the development of more potent and selective analogs of the compound for use in medicine and agriculture. Another area of research is the elucidation of its exact mechanism of action and signaling pathways involved in its biological effects. Additionally, the potential use of hydrazinecarboxylic acid, 2-(2-hydroxy-1-methylethyl)-2-methyl-, 1,1- in combination with other drugs or therapies for the treatment of various diseases should be explored.
Métodos De Síntesis
The synthesis of hydrazinecarboxylic acid, 2-(2-hydroxy-1-methylethyl)-2-methyl-, 1,1- involves the reaction of 2-methyl-2-oxazoline with hydrazine hydrate in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the final compound. The synthesis method is relatively simple and can be easily scaled up for industrial production.
Aplicaciones Científicas De Investigación
Hydrazinecarboxylic acid, 2-(2-hydroxy-1-methylethyl)-2-methyl-, 1,1- has been studied for its potential applications in various scientific fields. In medicine, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of diseases such as cancer, diabetes, and cardiovascular diseases. In agriculture, it has been studied for its ability to enhance plant growth and improve crop yield. In industry, it has been used as a precursor for the synthesis of various compounds such as pharmaceuticals, agrochemicals, and dyes.
Propiedades
Número CAS |
103836-70-0 |
|---|---|
Nombre del producto |
Hydrazinecarboxylic acid, 2-(2-hydroxy-1-methylethyl)-2-methyl-, 1,1- |
Fórmula molecular |
C9H20N2O3 |
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
tert-butyl N-[[(2R)-1-hydroxypropan-2-yl]-methylamino]carbamate |
InChI |
InChI=1S/C9H20N2O3/c1-7(6-12)11(5)10-8(13)14-9(2,3)4/h7,12H,6H2,1-5H3,(H,10,13)/t7-/m1/s1 |
Clave InChI |
DUOISROSAWNEDN-SSDOTTSWSA-N |
SMILES isomérico |
C[C@H](CO)N(C)NC(=O)OC(C)(C)C |
SMILES |
CC(CO)N(C)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(CO)N(C)NC(=O)OC(C)(C)C |
Sinónimos |
Hydrazinecarboxylic acid, 2-(2-hydroxy-1-methylethyl)-2-methyl-, 1,1- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



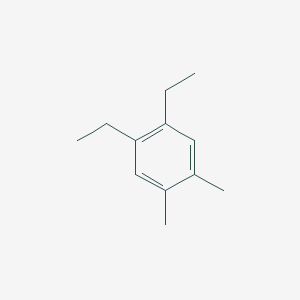
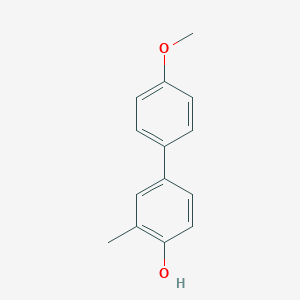
![Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)-](/img/structure/B34358.png)
![Furo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B34362.png)

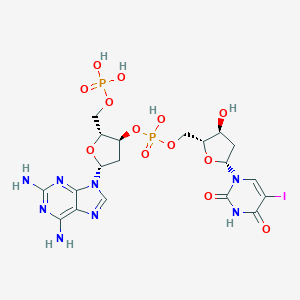
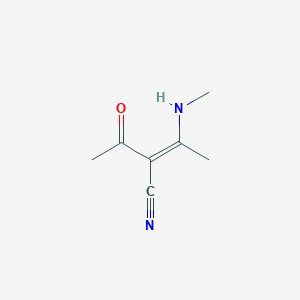
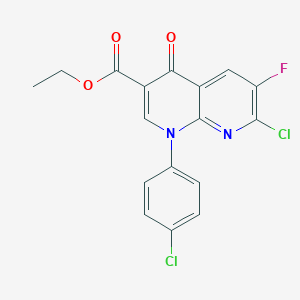
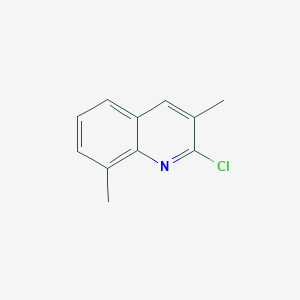
![4-[(3,4-Dichlorobenzoyl)amino]-5-[3-methoxypropyl(4-methylpentyl)amino]-5-oxopentanoic acid](/img/structure/B34374.png)
